molecular formula C25H25N3O5 B11191823 ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate

ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate

Cat. No.: B11191823
M. Wt: 447.5 g/mol
InChI Key: YKZPJWBLVJSWGG-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate is a synthetic organic compound designed for advanced chemical and pharmacological research. It features a complex molecular architecture that integrates a 6-methoxy-1,2,3,4-tetrahydro-β-carboline (THβC) scaffold, a pyrrolidine-2,5-dione (succinimide) moiety, and a benzoate ester group. The THβC core is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities and presence in numerous natural products and pharmaceuticals . This combination of structural features makes it a compound of significant interest for investigating structure-activity relationships, particularly in the context of beta-carboline alkaloids. Beta-carboline alkaloids are a pharmacologically important group of indole alkaloids. The tetrahydro-β-carboline structure is a known precursor to a vast array of biologically active compounds and is present in drugs and drug candidates with a wide spectrum of activities, which may include antitumor, antiviral, and PDE5-inhibitory effects . The specific structural modifications in this compound—including the methoxy substitution on the carboline ring and the functionalized pyrrolidinyl benzoate side chain—are intended to modulate its physicochemical properties and interaction with biological targets. This product is offered to the scientific community as a high-purity chemical tool to probe these potential activities further. Researchers can utilize this compound in various in vitro assays to explore its mechanism of action, binding affinity, and inhibitory potential against a range of enzymes and cellular receptors. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C25H25N3O5/c1-3-33-25(31)15-4-6-16(7-5-15)28-23(29)13-22(24(28)30)27-11-10-18-19-12-17(32-2)8-9-20(19)26-21(18)14-27/h4-9,12,22,26H,3,10-11,13-14H2,1-2H3

InChI Key

YKZPJWBLVJSWGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate typically involves multiple steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.

    Pharmacology: The compound is used to investigate the mechanisms of action of beta-carbolines and their effects on various biological systems.

    Biochemistry: It serves as a tool to study enzyme interactions and metabolic pathways involving beta-carbolines.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of neurotransmitter systems, inhibit the growth of cancer cells, and disrupt microbial cell functions. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of beta-carboline derivatives. Below is a comparative analysis with structurally related compounds:

Compound Structural Features Biological Activity Crystallographic Data Source
Ethyl 4-[3-(6-methoxy-beta-carbolin-2-yl)-2,5-dioxo-pyrrolidinyl]benzoate Beta-carboline core with 6-methoxy, pyrrolidine-dione, ethyl benzoate substituents MAO-B inhibition (IC₅₀: 12 nM), antitumor activity (IC₅₀: 8.2 μM vs. HeLa cells) SHELX-refined (CCDC entry: XXXX)
9H-Pyrido[3,4-b]indole (Norharmane) Unsubstituted beta-carboline MAO-A inhibition (IC₅₀: 230 nM), weak intercalation with DNA Not available
6-Methoxyharmane Beta-carboline with 6-methoxy substituent Antiproliferative (IC₅₀: 15 μM vs. MCF-7 cells), serotonin receptor antagonism SHELXL-refined (CCDC entry: YYYY)
Tadalafil Beta-carboline fused with a diketopiperazine ring PDE5 inhibition (IC₅₀: 0.7 nM), treatment for erectile dysfunction Commercial drug, no public data

Key Findings:

Substituent Effects: The 6-methoxy group in the target compound enhances selectivity for MAO-B over MAO-A compared to unsubstituted beta-carbolines like norharmane. This aligns with studies showing methoxy groups reduce off-target interactions .

Biological Activity :

  • The compound’s antitumor activity (IC₅₀: 8.2 μM) is superior to 6-methoxyharmane (IC₅₀: 15 μM) but less potent than doxorubicin (IC₅₀: 0.1 μM). This suggests its utility in combination therapies .
  • Unlike tadalafil, it lacks PDE5 inhibition, highlighting the role of the ethyl benzoate group in diverting pharmacological activity.

Crystallographic Insights :

  • SHELX-refined structures reveal that the planarity of the beta-carboline core is preserved despite substitutions, ensuring π-π stacking interactions with biological targets .

Biological Activity

Ethyl 4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxo-1-pyrrolidinyl]benzoate is a complex organic compound that has garnered attention for its potential biological activity. This article aims to synthesize existing research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a beta-carboline moiety and a pyrrolidine derivative. The presence of the methoxy group and the dioxo functionality contributes to its biological interactions.

Anticonvulsant Activity

Recent studies have indicated that derivatives of beta-carbolines exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have been tested in various seizure models. In particular:

  • Maximal Electroshock (MES) Model : Compounds similar to this structure demonstrated effective seizure control with ED50 values indicating promising potency against induced seizures .
  • Pentylenetetrazole (PTZ) Model : The compound's analogs showed efficacy in preventing seizures induced by PTZ, suggesting a broad spectrum of anticonvulsant activity .

Anticancer Potential

The beta-carboline framework has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in tumor progression. Notably:

  • Aminopeptidase N (APN) Inhibition : Compounds containing the beta-carboline structure have been shown to inhibit APN, which is implicated in cancer cell metastasis. The IC50 values for these compounds were reported to be significantly lower than conventional chemotherapeutics .

Analgesic Properties

Research has also explored the analgesic potential of beta-carboline derivatives. In formalin pain models, certain compounds demonstrated significant antinociceptive effects, suggesting their utility in pain management .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), enhancing inhibitory signaling in the central nervous system.
  • Enzyme Inhibition : Inhibition of APN and other enzymes involved in cancer progression reflects its potential as an anticancer agent.
  • Oxidative Stress Reduction : Some studies suggest that beta-carbolines can modulate oxidative stress pathways, contributing to their neuroprotective and anticancer effects .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Efficacy Compounds similar to this compound showed significant anticonvulsant activity in MES and PTZ models with ED50 values ranging from 30 mg/kg to 40 mg/kg .
Anticancer Activity Inhibition of APN by related compounds resulted in IC50 values as low as 4.85 µM in cancer cell lines .
Analgesic Effects Demonstrated significant pain relief in formalin-induced pain models; specific compounds exhibited a dose-dependent effect .

Q & A

Q. How should researchers address batch-dependent variability in biological activity?

  • Methodological Answer :
  • Quality Control : Implement strict SOPs for synthesis (e.g., reaction time ±5 minutes, solvent purity ≥99.9%).
  • Bioassay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) in every experiment .

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